dimethyl 4-(3-methoxyphenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate
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Overview
Description
Dimethyl 4-(3-methoxyphenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate is a complex organic compound with a unique structure that includes a pyridine ring substituted with methoxyphenyl and trimethyl groups
Preparation Methods
The synthesis of dimethyl 4-(3-methoxyphenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methoxybenzaldehyde with acetone in the presence of a base to form the intermediate chalcone. This intermediate then undergoes cyclization with methyl acetoacetate under acidic conditions to yield the desired pyridine derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Dimethyl 4-(3-methoxyphenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common reagents and conditions for these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl 4-(3-methoxyphenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It can be used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which dimethyl 4-(3-methoxyphenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. It can also bind to receptors, modulating their signaling pathways. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Dimethyl 4-(3-methoxyphenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate can be compared with other similar compounds, such as:
Dimethyl 4-(4-methoxyphenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate: This compound has a similar structure but with a different position of the methoxy group on the phenyl ring, which can affect its chemical reactivity and biological activity.
Dimethyl 4-(3-hydroxyphenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate: The presence of a hydroxy group instead of a methoxy group can lead to different hydrogen bonding interactions and solubility properties.
Dimethyl 4-(3-methoxyphenyl)-1,2,6-dimethyl-4H-pyridine-3,5-dicarboxylate: The reduction in the number of methyl groups on the pyridine ring can influence the compound’s steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
dimethyl 4-(3-methoxyphenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-11-15(18(21)24-5)17(13-8-7-9-14(10-13)23-4)16(19(22)25-6)12(2)20(11)3/h7-10,17H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSDQRWOWVWUBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC(=CC=C2)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353488 |
Source
|
Record name | dimethyl 4-(3-methoxyphenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6048-41-5 |
Source
|
Record name | dimethyl 4-(3-methoxyphenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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